

A Technical Guide to the Spectroscopic Characterization of 5,7-Dibromo-8-methoxyquinoline

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Compound of Interest

Compound Name: **5,7-Dibromo-8-methoxyquinoline**

Cat. No.: **B102607**

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This guide provides a comprehensive overview of the spectroscopic data for **5,7-Dibromo-8-methoxyquinoline**, tailored for researchers, scientists, and professionals in the field of drug development. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5,7-Dibromo-8-methoxyquinoline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ /ppm)	Multiplicity	Coupling Constant (J/Hz)	Number of Protons	Assignment
9.00	dd	$J_{23} = 3.2, J_{24} = 1.6$	1H	H-2
8.52	dd	$J_{43} = 8.0, J_{42} = 1.6$	1H	H-4
8.02	s	-	1H	H-6
7.58	dd	$J_{34} = 8.4, J_{32} = 3.2$	1H	H-3
4.19	s	-	3H	OCH_3

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ /ppm)	Assignment
153.3	C
150.9	C
143.8	C
136.1	C
133.7	C
128.3	C
122.5	C
116.5	C
116.3	C
62.1	OCH_3

Solvent: CDCl_3 , Frequency: 100 MHz

Table 3: IR Spectroscopic Data

Wavenumber (ν/cm^{-1})	Assignment
2919, 2850	C-H stretching
1733	C=O stretch (impurity or overtone)
1600, 1578, 1490, 1462	C=C and C=N stretching (aromatic ring)
1383, 1370, 1353	C-H bending
1086	C-O stretching

Table 4: Mass Spectrometry Data of 5,7-Dibromo-8-hydroxyquinoline

Note: The following data is for the related compound 5,7-Dibromo-8-hydroxyquinoline, as specific mass spectrometry data for the methoxy derivative was not readily available.

m/z	Interpretation
301	Molecular ion $[\text{M}]^+$

Ionization Method: Electron Ionization (EI), 75 eV

Experimental Protocols

2.1 Synthesis of 5,7-Dibromo-8-methoxyquinoline

The synthesis of **5,7-Dibromo-8-methoxyquinoline** is achieved through the methylation of 5,7-Dibromoquinolin-8-ol.

A solution of 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is prepared in distilled water (100 ml) containing NaOH (132 mg, 3.3 mmol). To this mixture, Me_2SO_4 (416 mg, 3.3 mmol) is added dropwise over a period of 1 hour with stirring at a temperature of 263 K. Following the addition, the reaction mixture is heated to a temperature between 343–353 K for 1 hour. After the reaction is complete, indicated by a color change after approximately 2 hours, the resulting

solid is dissolved in CHCl_3 (50 ml). The organic layer is then washed sequentially with 10% Na_2CO_3 (2 x 15 ml) and 10% NaOH (2 x 15 ml). The organic layer is subsequently dried over Na_2SO_4 , and the solvent is removed under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with an EtOAc –hexane mixture (1:6, 150 ml), to yield the final product as colorless needles.

2.2 NMR Spectroscopy

For ^1H and ^{13}C NMR analysis, a sample of the compound (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), in a standard NMR tube.^[1] The use of a deuterated solvent is necessary for the instrument's lock system. The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for protons.^[1] For quantitative measurements, a sufficient relaxation delay is employed to ensure accurate integration.^[2]

2.3 IR Spectroscopy

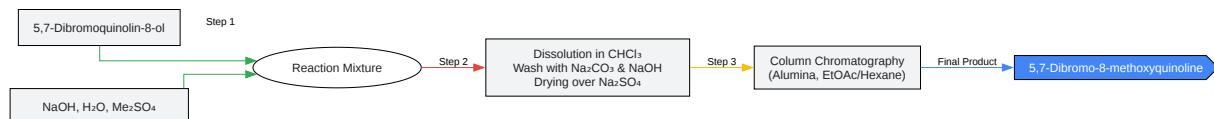
The infrared spectrum of a solid sample can be obtained using the thin solid film method.^[3] A small amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride.^[3] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr).^[3] After the solvent evaporates, a thin film of the compound remains on the plate.^[3] The plate is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .^{[2][3]}

2.4 Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of organic compounds.^[2] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).^{[4][5]} This process causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer, and a mass spectrum is generated.^[4]

Visualizations

The following diagram illustrates the synthesis workflow for **5,7-Dibromo-8-methoxyquinoline**.

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